Methyl (S)-3-amino-3-(6-methoxypyridin-3-YL)propanoate hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (S)-3-amino-3-(6-methoxypyridin-3-YL)propanoate hydrochloride is a chemical compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and pharmaceutical research. This compound features a pyridine ring substituted with a methoxy group and an amino acid ester moiety, making it an interesting target for synthetic and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-3-amino-3-(6-methoxypyridin-3-YL)propanoate hydrochloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 6-methoxypyridine-3-carboxylic acid.
Esterification: The carboxylic acid is then esterified using methanol and a suitable acid catalyst to form methyl 6-methoxypyridine-3-carboxylate.
Amination: The ester undergoes a nucleophilic substitution reaction with an appropriate amine, such as (S)-3-amino-3-(6-methoxypyridin-3-YL)propanoate, under controlled conditions to yield the desired product.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-3-amino-3-(6-methoxypyridin-3-YL)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The ester moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amino esters.
Scientific Research Applications
Methyl (S)-3-amino-3-(6-methoxypyridin-3-YL)propanoate hydrochloride has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates targeting various diseases.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Research: It is investigated for its potential therapeutic effects and pharmacokinetic properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.
Mechanism of Action
The mechanism of action of Methyl (S)-3-amino-3-(6-methoxypyridin-3-YL)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Methyl (S)-3-amino-3-(6-hydroxypyridin-3-YL)propanoate hydrochloride
- Methyl (S)-3-amino-3-(6-chloropyridin-3-YL)propanoate hydrochloride
- Methyl (S)-3-amino-3-(6-fluoropyridin-3-YL)propanoate hydrochloride
Uniqueness
Methyl (S)-3-amino-3-(6-methoxypyridin-3-YL)propanoate hydrochloride is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group may enhance the compound’s solubility, stability, and interaction with specific biological targets compared to its analogs.
Properties
Molecular Formula |
C10H15ClN2O3 |
---|---|
Molecular Weight |
246.69 g/mol |
IUPAC Name |
methyl (3S)-3-amino-3-(6-methoxypyridin-3-yl)propanoate;hydrochloride |
InChI |
InChI=1S/C10H14N2O3.ClH/c1-14-9-4-3-7(6-12-9)8(11)5-10(13)15-2;/h3-4,6,8H,5,11H2,1-2H3;1H/t8-;/m0./s1 |
InChI Key |
CHRCMWGCJHTSON-QRPNPIFTSA-N |
Isomeric SMILES |
COC1=NC=C(C=C1)[C@H](CC(=O)OC)N.Cl |
Canonical SMILES |
COC1=NC=C(C=C1)C(CC(=O)OC)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.